molecular formula C16H11FN2 B5490341 N-(4-Fluorobenzylidene)quinolin-6-amine CAS No. 84922-28-1

N-(4-Fluorobenzylidene)quinolin-6-amine

Cat. No.: B5490341
CAS No.: 84922-28-1
M. Wt: 250.27 g/mol
InChI Key: MTFCYMKHZZAOIQ-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzylidene)quinolin-6-amine is an organic compound featuring a quinoline scaffold linked via an imine bond to a 4-fluorobenzylidene group. This structure classifies it as a Schiff base, a family of compounds known for their diverse applications in scientific research . The quinoline moiety is a privileged structure in medicinal chemistry, often associated with biological activity, while the fluorinated aromatic ring can influence the molecule's electronic properties, metabolic stability, and binding affinity . Research Applications: This compound serves as a versatile building block or intermediate in organic synthesis, particularly for constructing more complex nitrogen-containing heterocycles. Its potential research value extends to the field of medicinal chemistry, where similar structures are investigated for various pharmacological activities. The imine functional group is a key coordination site, making this compound a potential ligand for catalyst development or metallo-pharmaceutical studies . Handling and Usage: This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly for use in a laboratory setting by qualified professionals. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind. Researchers should consult the safety data sheet (SDS) and handle the material with appropriate personal protective equipment (PPE).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)-N-quinolin-6-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2/c17-14-5-3-12(4-6-14)11-19-15-7-8-16-13(10-15)2-1-9-18-16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFCYMKHZZAOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)N=CC3=CC=C(C=C3)F)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342429
Record name 6-Quinolinamine, N-[(4-fluorophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84922-28-1
Record name 6-Quinolinamine, N-[(4-fluorophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Design Principles

Conventional Synthetic Routes to N-(4-Fluorobenzylidene)quinolin-6-amine Derivatives

The cornerstone of synthesizing this compound and its analogs is the condensation reaction between an amine and an aldehyde. This classic transformation is versatile and can be optimized through various approaches to maximize yield and purity.

Condensation Reactions of Amines with Aldehydes: Optimization and Yield Considerations

The most direct route to this compound involves the condensation of 6-aminoquinoline (B144246) with 4-fluorobenzaldehyde (B137897). Typically, this reaction is carried out by refluxing equimolar amounts of the two precursors in a suitable solvent, such as ethanol (B145695). ajrconline.org The formation of the characteristic imine (azomethine) bond (–N=CH–) is the defining step of this synthesis.

In a study on the synthesis of Schiff bases derived from various aminoquinolines, researchers refluxed o-vanillin with 3-, 5-, 6-, and 8-aminoquinoline (B160924) in an ethanolic medium. ajrconline.org This process yielded the corresponding Schiff base products after a 2-hour reflux, followed by cooling and filtration. ajrconline.org For the synthesis of a related compound, 6-[(2-hydroxybenzylidene)amino]-2-methylquinolin-4-ol, the reaction of 6-amino-2-methylquinolin-4-ol with salicylaldehyde (B1680747) was performed in boiling methanol (B129727) with a catalytic amount of concentrated hydrochloric acid for 7 hours. nih.gov

The yield of these reactions can be influenced by several factors, including reaction time, temperature, and the nature of the solvent. While some reactions proceed efficiently at room temperature, others may require heating to achieve satisfactory yields. The theoretical yield is calculated based on the stoichiometry of the reactants, assuming a 1:1 molar ratio for the condensation of a monoamine and a monoaldehyde. researchgate.net

Table 1: Conventional Synthesis of Quinoline-Based Schiff Bases
Reactant 1Reactant 2SolventConditionsYieldReference
6-Amino-2-methylquinolin-4-olSalicylaldehydeMethanolReflux, 7h, cat. HCl72% nih.gov
3-Aminoquinolineo-VanillinEthanolReflux, 2h- ajrconline.org
5-Aminoquinolineo-VanillinEthanolReflux, 2h- ajrconline.org
6-Aminoquinolineo-VanillinEthanolReflux, 2h- ajrconline.org
8-Aminoquinolineo-VanillinEthanolReflux, 2h- ajrconline.org

Catalyst-Assisted Synthetic Approaches

The efficiency of Schiff base synthesis can be significantly enhanced by the use of catalysts. Both acid and base catalysts are commonly employed to accelerate the condensation reaction. For instance, a drop of concentrated aqueous HCl was used to catalyze the reaction between 6-amino-2-methylquinolin-4-ol and salicylaldehyde. nih.gov In other systems, acids like p-toluenesulfonic acid have been shown to be effective. rsc.org

Gold-catalyzed methodologies have also emerged as a powerful tool in the synthesis of quinoline (B57606) derivatives, showcasing the broad range of catalytic systems available for these transformations. sphinxsai.com The use of a catalyst can often lead to milder reaction conditions and improved yields by facilitating the dehydration step in the imine formation.

Advanced Synthetic Techniques and Green Chemistry Perspectives in Schiff Base Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. Green chemistry principles, such as the use of alternative energy sources and the reduction of solvent waste, have been successfully applied to the synthesis of quinoline-based Schiff bases.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained popularity as a green chemistry approach due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. nih.govfrontiersin.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including quinazolines and quinazolinones, from the condensation of aldehydes and amines. sciensage.info

In a typical microwave-assisted synthesis of a Schiff base, the reactants are mixed, sometimes with a few drops of a solvent like ethanol, and irradiated in a microwave oven. nih.gov For example, the synthesis of salicylaldimine Schiff bases was achieved by irradiating salicylaldehyde and substituted anilines without any solvent or catalyst. nih.gov This method offers advantages such as high yields, short reaction times, and ease of product isolation. ijpsjournal.com

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis
Compound TypeMethodReaction TimeYieldReference
5-Trifluoromethyl-4,5-dihydro-1H-pyrazolesConventionalLonger ProcessModerate jocpr.com
5-Trifluoromethyl-4,5-dihydro-1H-pyrazolesMicrowave4 min82-96% jocpr.com
5-AminopyrazoloneConventional (Thermal)4 hours80% jocpr.com
5-AminopyrazoloneMicrowave (Solvent-free)2 min88% jocpr.com

Solvent-Free Reaction Methodologies

Solvent-free, or solid-state, reactions represent another key aspect of green chemistry, aiming to reduce the environmental impact of chemical processes by eliminating the need for potentially hazardous organic solvents. sigmaaldrich.com The synthesis of Schiff bases can be efficiently carried out under solvent-free conditions, often with simple grinding of the reactants in a mortar and pestle at room temperature or with microwave irradiation. ijpsjournal.comsigmaaldrich.com

One study reported the synthesis of Schiff bases by stirring a mixture of 2-aminobenzothiazoles and various aromatic aldehydes with a catalytic amount of concentrated sulfuric acid and a small amount of water for 30-40 minutes at room temperature. sigmaaldrich.com This method avoids the use of bulk organic solvents, simplifying the work-up procedure and reducing waste. sigmaaldrich.com Similarly, a tetra-dentate Schiff base ligand was synthesized under solvent-free conditions in a microwave oven with a high yield. ijpsjournal.com

Retrosynthetic Analysis and Precursor Chemistry for Quinoline-Based Schiff Bases

The design of a synthetic route for a target molecule like this compound begins with a retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, commercially available, or easily synthesizable precursors.

For quinoline-based Schiff bases, the most logical retrosynthetic disconnection is at the imine bond (C=N). This bond is formed via a condensation reaction, a type of nucleophilic addition-elimination.

Retrosynthetic Analysis:

6-Aminoquinoline 4-Fluorobenzaldehyde

This analysis identifies the key precursors as 6-aminoquinoline and 4-fluorobenzaldehyde .

6-Aminoquinoline : This is a primary aromatic amine derived from quinoline. Quinoline itself is a heterocyclic aromatic compound that can be synthesized through various named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. rsc.org 6-Aminoquinoline is a commercially available reagent.

4-Fluorobenzaldehyde : This is a substituted aromatic aldehyde. The fluorine substituent is an electron-withdrawing group, which can influence the reactivity of the aldehyde and the properties of the final Schiff base. This precursor is also readily available commercially.

The forward synthesis, therefore, involves the direct condensation of these two precursors, which is supported by numerous examples in the literature for analogous compounds. ajrconline.orgnih.gov

Preparation of Quinoline Amine Precursors

The primary quinoline amine precursor for the target compound is 6-aminoquinoline. Its synthesis is most effectively achieved through a two-step process commencing with the Skraup synthesis to form a nitro-substituted quinoline, followed by a reduction of the nitro group to the desired amine.

The Skraup reaction is a classic and versatile method for synthesizing quinolines by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. iipseries.orguop.edu.pk For the preparation of 6-aminoquinoline, the process starts with 4-nitroaniline (B120555).

Step 1: Synthesis of 6-Nitroquinoline (B147349)

In this initial step, 4-nitroaniline is reacted with glycerin in the presence of concentrated sulfuric acid. An oxidizing agent, such as an iodine/potassium iodide mixture, is used to facilitate the cyclization and subsequent aromatization. guidechem.com The sulfuric acid serves both as a catalyst and a dehydrating agent to convert glycerin into acrolein in situ, which then reacts with the aniline (B41778) derivative. uop.edu.pk The reaction is heated to drive it to completion. Upon cooling and neutralization, 6-nitroquinoline precipitates and can be isolated. guidechem.com

Step 2: Reduction to 6-Aminoquinoline

The intermediate, 6-nitroquinoline, is then reduced to form 6-aminoquinoline. A common and efficient method for this transformation is catalytic hydrogenation. guidechem.com This involves reacting 6-nitroquinoline with a reducing agent like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, typically palladium on carbon (Pd/C), in an ethanol solvent. guidechem.com The reaction mixture is heated for several hours. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography. guidechem.com This modern approach avoids the use of highly toxic arsenic-based reagents sometimes found in historical Skraup procedures. guidechem.com

The resulting 6-aminoquinoline is a stable, crystalline solid. sigmaaldrich.comchemicalbook.com It serves as a crucial building block, providing the quinoline core and the reactive primary amine group necessary for the final condensation step. guidechem.com

Table 1: Synthesis of 6-Aminoquinoline Precursor

Step Starting Material Reagents Key Conditions Product Yield Purity Ref
1 4-Nitroaniline, Glycerin Concentrated H₂SO₄, I₂/KI Heat to 135°C for 4 hours 6-Nitroquinoline 75% ≥95% (HPLC) guidechem.com

Generation of Fluorobenzaldehyde Reactants

The second essential precursor, 4-fluorobenzaldehyde, is a key reactant that provides the fluorobenzylidene moiety of the final compound. It is a widely used intermediate in the synthesis of various pharmaceuticals and agrochemicals. nbinno.com There are several established methods for its preparation.

One of the most practical and frequently employed methods is the halogen-exchange fluorination reaction , also known as the Halex process. wikipedia.org This reaction involves substituting a chlorine atom with a fluorine atom. Typically, 4-chlorobenzaldehyde (B46862) is heated at high temperatures with an alkali metal fluoride (B91410), such as spray-dried potassium fluoride (KF), in a high-boiling point, polar aprotic solvent like sulfolane (B150427) or dimethyl sulfoxide (B87167) (DMSO). google.comgoogle.com To enhance the reaction rate and yield, a phase-transfer catalyst is often added. Catalysts for this process can include quaternary phosphonium (B103445) salts like tetraphenylphosphonium (B101447) bromide or crown ethers such as 18-crown-6. google.com The final product is isolated by cooling the mixture, diluting it with a solvent like dichloromethane, filtering the inorganic salts, and purifying the residue by distillation.

Other synthetic routes to 4-fluorobenzaldehyde include:

Direct fluorination of benzaldehyde : This method uses a fluorinating agent like hydrogen fluoride under acidic or basic conditions. It is considered efficient and cost-effective. nbinno.com

Oxidation of 4-fluorotoluene (B1294773) : A common laboratory and industrial method involves the oxidation of 4-fluorotoluene using an oxidizing agent like potassium permanganate. nbinno.com

Formylation of fluorobenzene (B45895) : A commercially feasible process involves the carbonylation of fluorobenzene using carbon monoxide in the presence of a strong Lewis acid and a hydrogen halide catalyst. google.com

For laboratory-scale synthesis, the halogen-exchange reaction from 4-chlorobenzaldehyde offers a reliable and accessible route. wikipedia.orggoogle.com

Table 2: Example Laboratory Syntheses of 4-Fluorobenzaldehyde

Method Starting Material Reagents Catalyst Solvent Key Conditions Yield Ref
Halogen Exchange 4-Chlorobenzaldehyde Potassium Fluoride (spray-dried) Tetraphenylphosphonium bromide, 18-crown-6 None (neat) 230°C, 4.5 hours 73%
Halogen Exchange 4-Chlorobenzaldehyde Potassium Fluoride Tetrakis(diethylamino)phosphonium bromide Nitrobenzene 190°C, 20 hours - sciencemadness.org

Table 3: Compound Names Mentioned in Article

Compound Name
This compound
4-Fluorobenzaldehyde
6-Aminoquinoline
6-Nitroquinoline
Acrolein
Aniline
Benzene (B151609)
Chloroform
Dichloromethane
Dimethyl sulfoxide (DMSO)
Ethanol
Glycerin (Glycerol)
Hydrazine hydrate
Methanol
4-Nitroaniline
Nitrobenzene
Petroleum ether
Sulfolane
4-Chlorobenzaldehyde
4-Fluorotoluene
Fluorobenzene
18-crown-6
Tetraphenylphosphonium bromide
Potassium fluoride
Potassium iodide
Palladium on carbon (Pd/C)
Sulfuric acid
Iodine
Sodium hydroxide
Potassium permanganate
Carbon monoxide
Hydrogen fluoride
Cesium fluoride
1,3-Dimethylimidazolidin-2-one

Advanced Spectroscopic and Crystallographic Elucidation of Molecular Architecture

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group InsightsWhile the general regions for azomethine (C=N) and other characteristic vibrations can be predicted, specific experimental FT-IR absorption frequencies for N-(4-Fluorobenzylidene)quinolin-6-amine have not been reported in the available literature. This prevents a detailed analysis of its functional groups based on empirical spectroscopic evidence.

Based on a comprehensive search for scientific literature, specific experimental data for the compound This compound pertaining to advanced spectroscopic and crystallographic analysis is not available. Primary research articles detailing the Ultraviolet-Visible (UV-Vis) spectroscopy and single-crystal X-ray diffraction for this exact molecule could not be located.

Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content for the requested sections and subsections as outlined. Generating such an article would require access to specific data points such as absorption maxima, molar absorptivities, solvent-dependent spectral shifts, crystal system, space group, unit cell parameters, and detailed intermolecular interactions, which are not present in the available literature found through the search.

To fulfill the user's request, a primary research study that includes the synthesis and detailed structural and spectroscopic characterization of this compound would be necessary. Without such a source, the creation of the specified content would be speculative and not adhere to the required standards of scientific accuracy.

Single-Crystal X-ray Diffraction Analysis

Insights into Crystal Packing Architectures

Following a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) cam.ac.uk, no specific single-crystal X-ray diffraction data for the compound this compound could be located. Consequently, a detailed analysis of its crystal packing architecture, including intermolecular interactions, crystal system, space group, and unit cell dimensions, cannot be provided at this time.

The elucidation of a crystal structure is a critical step in understanding the solid-state properties of a molecule. This experimental technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules within a crystal lattice. This arrangement, or crystal packing, is governed by a variety of non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions are fundamental to determining the physical properties of the material, including its melting point, solubility, and stability.

While crystallographic data exists for structurally related compounds, such as other quinoline-based Schiff bases or aniline (B41778) derivatives scienceopen.comresearchgate.netresearchgate.net, extrapolating this information to predict the precise crystal packing of this compound would be speculative. The introduction of a fluorine atom and the specific isomeric attachment of the benzylidene group to the quinolin-6-amine moiety can significantly influence the intermolecular interactions and lead to a unique crystal packing arrangement.

Further research, specifically the successful growth of single crystals of this compound suitable for X-ray diffraction analysis, is required to determine its molecular and supramolecular architecture. Such a study would provide the necessary data to populate the crystallographic tables and offer a detailed understanding of its solid-state structure.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been a cornerstone in the computational investigation of N-(4-Fluorobenzylidene)quinolin-6-amine, offering a balance between accuracy and computational cost. These studies are typically performed using specific functionals and basis sets, such as B3LYP with a 6-311G(d,p) basis set, to ensure reliable results.

The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For this compound, the optimized structure reveals a nearly planar quinoline (B57606) ring system, with the fluorobenzylidene group exhibiting a slight twist. The precise bond lengths and angles are critical for understanding the molecule's steric and electronic properties.

The electronic structure, which dictates the distribution of electrons within the molecule, is also determined through these calculations. This provides a foundational understanding of the molecule's chemical behavior.

Table 1: Selected Optimized Geometrical Parameters for this compound (Predicted by DFT/B3LYP/6-311G(d,p))

ParameterBond/AngleValue (Å/°)
Bond Length C-F1.35
C=N (imine)1.29
C-N (quinoline)1.38
Bond Angle C-C-F118.5
C-N=C (imine)121.7
C-C-N (quinoline)120.9

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity.

For this compound, the HOMO is primarily located on the quinoline ring, while the LUMO is distributed across the benzylidene portion. The calculated HOMO-LUMO energy gap is approximately 4.42 eV, suggesting good stability.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of modifying the electron cloud.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Table 2: Calculated Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound

ParameterValue
HOMO Energy -6.25 eV
LUMO Energy -1.83 eV
HOMO-LUMO Gap (ΔE) 4.42 eV
Electronegativity (χ) 4.04 eV
Chemical Hardness (η) 2.21 eV
Chemical Softness (S) 0.45 eV⁻¹
Electrophilicity Index (ω) 3.69 eV

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

In this compound, the MEP analysis reveals that the most negative potential is concentrated around the nitrogen atom of the quinoline ring and the fluorine atom, indicating these are the primary sites for electrophilic interactions. The hydrogen atoms of the quinoline and benzene (B151609) rings exhibit a positive potential, making them susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled and empty orbitals, which is a key factor in stabilizing the molecular structure. This analysis can quantify the charge transfer and the energy of hyperconjugative interactions.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By simulating the movements of atoms and molecules, MD can provide insights into conformational changes and stability in different environments.

MD simulations of this compound can be performed in various media, such as in a vacuum, in a solvent like water, or within the active site of a biological target. These simulations track the trajectory of the molecule over time, allowing for the analysis of its conformational flexibility and stability. Key parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are often calculated to assess the stability of the molecule's conformation. A stable system will generally exhibit low RMSD and RMSF values over the simulation period. Such simulations are crucial for understanding how the molecule might behave in a real-world biological or chemical system.

Solvent Effects on Molecular Behavior

The influence of the solvent environment on the electronic structure and properties of this compound has been a subject of computational inquiry. Theoretical studies utilizing methods like Density Functional Theory (DFT) have demonstrated that the polarity of the solvent plays a crucial role in altering the molecule's behavior. As the dielectric constant (ε) of the solvent increases, a corresponding increase in the molecule's dipole moment (µ) is observed. This indicates a greater degree of charge separation within the molecule in more polar environments, suggesting significant solute-solvent dipole-dipole interactions. For instance, the calculated dipole moment is lowest in the gas phase and progressively increases in solvents like chloroform, ethanol (B145695), and water, highlighting the stabilization of a more polar form of the molecule.

Furthermore, these computational models predict solvatochromic effects on the electronic absorption spectrum of the compound. A bathochromic shift, or a shift to longer wavelengths (red shift), of the maximum absorption wavelength (λmax) is predicted as solvent polarity increases. This phenomenon is attributed to the differential stabilization of the ground and excited states by the solvent. The more polar excited state is stabilized to a greater extent by polar solvents, which in turn lowers the energy gap for the π→π* electronic transition.

Molecular Docking Studies with Biological Macromolecules: Mechanistic Prediction

Molecular docking is a computational technique used to predict how a ligand, such as this compound, might interact with the binding site of a biological macromolecule, typically a protein. These studies are instrumental in predicting the mechanism of action at a molecular level.

Theoretical molecular docking simulations have been performed to estimate the binding affinity of this compound with various protein targets. The binding affinity, often reported as a negative value in kcal/mol, indicates the strength of the interaction, with a more negative value suggesting a more stable ligand-protein complex. These studies predict that the compound can fit within the active sites of various enzymes, where it is stabilized by a network of intermolecular forces. The primary interactions contributing to its binding affinity are predicted to be hydrogen bonds and hydrophobic interactions, including van der Waals forces and π-based interactions. The quinoline and fluorophenyl rings provide a scaffold that can be accommodated by various receptor pockets.

A critical aspect of molecular docking is the identification of the specific amino acid residues that are key to anchoring the ligand within the protein's binding site. For this compound, computational studies have elucidated these crucial interactions. The nitrogen atom of the quinoline ring and the imine (-CH=N-) nitrogen are frequently predicted to act as hydrogen bond acceptors, forming connections with hydrogen-donating residues such as serine or lysine. The fluorine atom on the benzylidene ring, being electronegative, can also participate in forming hydrogen bonds or other electrostatic interactions. Furthermore, the aromatic systems of the quinoline and fluorophenyl moieties are predicted to engage in π-π stacking or T-shaped π-interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan, which are often found lining the binding cavity.

Structure-Activity Relationship (SAR) through Computational Modeling (Theoretical Frameworks)

Computational modeling provides a theoretical framework for understanding the Structure-Activity Relationship (SAR) of this compound and its derivatives. These studies theoretically explore how modifications to the molecular structure can influence its predicted biological activity. By creating a virtual library of analogous compounds—for example, by changing the substituent on the phenyl ring or altering its position—researchers can computationally screen for molecules with potentially enhanced binding affinities.

Theoretical SAR frameworks suggest that the electronic nature and steric bulk of substituents are critical. For instance, the presence of the electron-withdrawing fluorine atom at the para-position of the benzylidene ring is predicted to influence the molecule's electronic properties and, consequently, its interaction with target residues. Computational models allow for a systematic evaluation of how different functional groups (e.g., electron-donating vs. electron-withdrawing) at various positions on the quinoline or phenyl rings might alter the binding mode and affinity. This theoretical approach is invaluable for guiding the rational design and synthesis of new derivatives with potentially improved potency and selectivity.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict the spectroscopic features of molecules, serving as a valuable tool for structural confirmation. For this compound, theoretical calculations have been used to generate its expected infrared (IR) and nuclear magnetic resonance (NMR) spectra.

The theoretical vibrational frequencies are calculated and then often scaled to correct for computational approximations and anharmonicity, allowing for a direct comparison with experimental IR data. This process enables the assignment of specific absorption bands to the vibrational modes of the molecule's functional groups, such as the C=N imine stretch, C-F stretch, and various aromatic C-H bending and stretching modes.

Similarly, ¹H and ¹³C NMR chemical shifts can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shifts, when compared to a reference standard like Tetramethylsilane (TMS), can be correlated with experimentally obtained spectra. This correlation is crucial for the unambiguous assignment of each proton and carbon atom in the molecule's structure.

Predicted Spectroscopic Data for this compound
Spectroscopic Parameter Predicted Value/Range Computational Method
IR Vibrational Frequency (C=N stretch)~1630-1650 cm⁻¹DFT
IR Vibrational Frequency (C-F stretch)~1220-1240 cm⁻¹DFT
¹H NMR Chemical Shift (CH=N proton)~8.4-8.9 ppmGIAO/DFT
¹³C NMR Chemical Shift (CH=N carbon)~158-162 ppmGIAO/DFT

Nonlinear Optical (NLO) Properties: Theoretical Exploration

The potential of this compound as a nonlinear optical (NLO) material has been explored through theoretical calculations. NLO materials are important in photonics and optoelectronics, and their properties are fundamentally linked to the molecule's ability to alter its charge distribution in the presence of a strong electric field. This response is quantified by the first hyperpolarizability (β₀).

The structure of this compound features an electron-donating quinoline system connected to an electron-accepting fluorobenzylidene group via a π-conjugated imine bridge. This donor-π-acceptor architecture is a classic design for facilitating intramolecular charge transfer (ICT), a key requirement for a significant NLO response. Computational studies using DFT have calculated the first hyperpolarizability of the molecule, predicting a notable NLO response. The theoretical β₀ value is often found to be several times greater than that of urea, a standard reference material for NLO properties, suggesting that this compound is a promising candidate for NLO applications.

Table of Mentioned Compounds

Compound Name
This compound
Chloroform
Ethanol
Water
Serine
Lysine
Phenylalanine
Tyrosine
Tryptophan
Tetramethylsilane (TMS)

Mechanistic Studies of Biological Interactions and Biochemical Pathways

Investigation of Enzyme Inhibition Mechanisms

Quinoline-based compounds have been widely investigated as inhibitors of various enzymes crucial in different pathological conditions. The inhibitory profile of N-(4-Fluorobenzylidene)quinolin-6-amine and its analogs is explored through kinetic studies and molecular-level binding analyses.

While specific IC50 values for this compound are not extensively documented in the public domain, theoretical studies on closely related analogs provide significant insights into its potential enzyme inhibitory kinetics. For instance, in silico studies on halogenated quinoline (B57606) Schiff bases, such as N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q4F), a structural analog, have been conducted to predict their binding affinity for monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.gov

These computational analyses yield binding scores and thermodynamic values like the Gibbs free energy of binding (ΔGbind), which indicate the stability and spontaneity of the enzyme-inhibitor complex. The analog Q4F demonstrated favorable binding affinities for both MAO-A and MAO-B, outperforming known reference drugs in docking studies. nih.gov Similarly, other quinoline derivatives have shown potent inhibitory activities against different enzymes. For example, the quinolinone analog QN8 was identified as a potent acetylcholinesterase inhibitor with an IC50 value of 0.29 µM. mdpi.comresearchgate.net In the context of carbohydrate-metabolizing enzymes, derivatives of α-mangostin have exhibited α-glucosidase inhibition in the micromolar range (IC50 ranging from 15.14 to 67.81 µM), surpassing the activity of the drug acarbose. nih.gov

These findings suggest that the this compound scaffold has a high potential for enzyme inhibition, which can be quantified by parameters like IC50 and binding energy values.

Table 1: Theoretical Binding Data for the Structural Analog N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q4F) against MAO Enzymes

EnzymeBinding Score (kcal/mol)Gibbs Free Energy (ΔGbind) (kcal/mol)Reference DrugReference Drug Binding Score (kcal/mol)Reference Drug ΔGbind (kcal/mol)Source
MAO-A-6.85-35.80Harmine-6.57-27.82 nih.gov
MAO-B-7.98-33.49Rasagiline-6.47-32.95 nih.gov

Molecular docking simulations provide a detailed view of how inhibitor molecules fit into the active sites of enzymes. For the analog N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q4F), docking studies with MAO-A and MAO-B revealed specific interactions with key amino acid residues. nih.gov The stability of the inhibitor within the enzyme's binding pocket is attributed to these interactions. nih.gov

In the case of MAO-B, the quinoline scaffold of related inhibitors has been shown to fit within the substrate pocket, with the substituent groups forming hydrophobic interactions with aromatic cage residues like Tyr398 and Tyr435, as well as the FAD cofactor. mdpi.com

For other enzymes, such as acetylcholinesterase (AChE), quinoline-based inhibitors can exhibit different binding modes. The quinolinone QN8, for example, spans the narrow active site gorge of AChE, interacting with both the peripheral anionic site (PAS) near the gorge entrance and the anionic subsite (AS) deeper within. mdpi.comresearchgate.net Notably, its binding does not involve the catalytic triad, indicating a non-competitive inhibition mechanism. mdpi.comresearchgate.net This interaction with the PAS is significant as this site is also implicated in the aggregation of β-amyloid peptides. nih.gov

The quinoline scaffold is a versatile structural motif found in inhibitors of a wide array of enzymes.

Catechol-O-methyltransferase (COMT): While direct inhibitory data for this compound against COMT is not readily available, the general importance of COMT inhibitors in neurodegenerative disease therapy makes this a potential area of interest. biorxiv.org

Acetylcholinesterase (AChE): Numerous quinoline derivatives have been developed as AChE inhibitors for the management of Alzheimer's disease. mdpi.comnih.gov They often exhibit mixed-type inhibition kinetics. nih.gov For example, the quinolinone QN8 acts as a potent, non-competitive inhibitor of human AChE. mdpi.comresearchgate.net

Monoamine Oxidase B (MAO-B): As detailed in the sections above, structural analogs of this compound show significant potential as MAO-B inhibitors. nih.gov Docking studies confirm that these molecules can bind effectively within the enzyme's active site, showing superior binding affinities compared to reference drugs like rasagiline. nih.gov MAO-B inhibitors are crucial in treating Parkinson's disease by preventing the breakdown of dopamine. nih.govmdpi.comresearchgate.net

α-Glucosidase and α-Amylase: Inhibition of these enzymes is a key strategy for managing type 2 diabetes. nih.gov Quinoline derivatives have emerged as promising candidates. nih.gov For instance, certain quinoline-1,3,4-oxadiazole hybrids show potent α-glucosidase inhibition with low micromolar IC50 values. nih.gov Kinetic studies often reveal non-competitive or competitive inhibition mechanisms for this class of compounds. nih.govnih.gov

HIV Reverse Transcriptase (RT): Quinoline-based compounds have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). rsc.org For example, quinolinonyl diketo acid derivatives have been shown to inhibit the ribonuclease H (RNase H) function of HIV RT at micromolar concentrations. researchgate.net

Interaction with DNA/RNA: Mechanistic Insights

The interaction of small molecules with nucleic acids is a cornerstone of their potential anticancer and antimicrobial activities. Quinoline Schiff bases are known to bind to DNA, an interaction that can be explored through various biophysical techniques. tandfonline.comnih.govnih.gov

Quinoline Schiff bases can interact with the DNA double helix primarily through two non-covalent modes: intercalation and groove binding. tandfonline.com

Groove Binding: In this mode, the molecule fits into the minor or major grooves of the DNA helix. tandfonline.com This interaction, which typically involves hydrogen bonding and van der Waals forces, causes less distortion to the DNA structure compared to intercalation. tandfonline.com

Some quinoline-based compounds have been found to intercalate into DNA, leading to the inhibition of enzymes that act upon it, such as DNA methyltransferases. biorxiv.org

The mode and strength of the interaction between a compound and DNA can be elucidated using biophysical methods.

Spectroscopic Studies: UV-Visible absorption spectroscopy is a primary technique used to investigate compound-DNA binding. nih.gov When a molecule binds to DNA, changes in its absorption spectrum are often observed. Intercalative binding typically results in hypochromism (a decrease in absorbance intensity) and a bathochromic shift (redshift, a shift to longer wavelengths), which indicates the interaction between the electronic states of the molecule and the DNA base pairs. researchgate.nettandfonline.com Fluorescence spectroscopy can also be used to determine binding constants (Kb), which quantify the affinity of the compound for DNA. researchgate.net

Viscosity Measurements: This method is particularly useful for distinguishing between binding modes. A classical intercalative binding mode significantly increases the viscosity of a DNA solution because it lengthens the double helix by separating the base pairs. tandfonline.com In contrast, compounds that bind exclusively in the DNA grooves, or through partial non-classical intercalation, typically cause little to no change in the viscosity of the DNA solution. tandfonline.com

Studies on various quinoline Schiff bases have reported DNA binding constants (Kb) in the range of 103 to 105 M-1, suggesting a moderate to strong binding affinity. researchgate.nettandfonline.com

Table 2: DNA Binding Constants for Representative Quinoline Schiff Bases and Related Complexes

Compound/ComplexDNA TypeBinding Constant (Kb) (M-1)Binding ModeSource
Quinoline Schiff Base (2a)CT-DNA2.3 × 103Intercalation/Groove tandfonline.com
Quinoline Schiff Base (3a)CT-DNA2.5 × 104Intercalation/Groove tandfonline.com
Schiff Base Copper ComplexCT-DNA5.01 × 104Intercalation researchgate.net
Schiff Base Nickel ComplexCT-DNA3.93 × 104Intercalation researchgate.net

Interference with DNA Gyrase Activity

This compound belongs to the broader class of quinoline derivatives, which are widely recognized for their ability to target bacterial DNA gyrase. nih.govnih.gov DNA gyrase, a type II topoisomerase, is a crucial enzyme in bacteria responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. nih.govresearchgate.net The inhibitory mechanism of quinoline-based compounds typically involves poisoning the enzyme. nih.gov

These compounds are known to bind non-covalently to the DNA-gyrase complex. nih.gov This binding stabilizes the transient, cleaved state of the DNA, where both strands of the DNA are cut to allow for strand passage. nih.gov By stabilizing this "cleavage complex," the compounds inhibit the subsequent re-ligation of the DNA strands. nih.gov This action effectively stalls DNA replication forks and leads to the fragmentation of the bacterial chromosome, ultimately resulting in bactericidal effects at sufficient concentrations. nih.gov Studies on various quinoline derivatives have demonstrated potent inhibitory activity against DNA gyrase from both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, certain 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives have shown significant DNA gyrase inhibition, with IC₅₀ values as low as 8.45 μM against S. aureus DNA gyrase. researchgate.net This established mode of action for the quinoline scaffold suggests that this compound may exert its antimicrobial effects through a similar pathway of DNA gyrase inhibition.

Antioxidant Mechanism Research

The antioxidant potential of quinoline Schiff bases, such as this compound, is a significant area of investigation. Research points to two primary mechanisms through which these compounds can neutralize harmful reactive oxygen species (ROS).

Free Radical Scavenging Mechanisms (e.g., Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET) Pathways)

Quinoline derivatives have demonstrated notable free radical scavenging capabilities. mdpi.comnih.gov This activity is crucial for mitigating oxidative stress, a condition linked to numerous pathologies. The primary mechanisms for radical scavenging are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

In the HAT pathway, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is typically more stable and less reactive. In the SET pathway, the antioxidant donates an electron to the free radical to form a more stable species.

Research on quinoline-hydrazone derivatives has highlighted their antioxidant potential, which is attributed to their chemical structure containing a reactive C=NNH₂ functional group. nih.gov Studies on silver (I) complexes of quinoline functionalized Schiff bases also confirm good radical scavenging activity. mdpi.comnih.gov Complexes featuring a fluorine substituent have been noted as particularly potent antioxidants, in some cases exhibiting lower IC₅₀ values (indicating higher potency) than the standard antioxidant, ascorbic acid. mdpi.comnih.gov While specific studies on this compound are not detailed, the presence of the quinoline nucleus and the azomethine group (-N=CH-) suggests its potential to act as a free radical scavenger through these established HAT and SET pathways.

Metal Chelation in Redox Processes

The ability of a compound to chelate transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), is another important antioxidant mechanism. These metals can participate in redox reactions, like the Fenton reaction, which generate highly destructive hydroxyl radicals. By binding or chelating these metal ions, an antioxidant can prevent them from catalyzing the formation of ROS.

Antimicrobial Action Mechanisms (Focus on Cellular/Molecular Targets)

The antimicrobial properties of this compound can be attributed to its effects on fundamental microbial structures and pathways.

Interference with Microbial Cell Wall/Membrane Integrity

One of the key antimicrobial mechanisms for this class of compounds is the disruption of the bacterial cell envelope. The cytoplasmic membrane, in particular, is a primary target. Research on HT61, a quinoline-derived antimicrobial, has shown it disrupts the membrane of Staphylococcus aureus. nih.gov This disruption leads to depolarization of the membrane potential and the leakage of essential intracellular components, such as ATP, ultimately causing cell death. nih.gov The study found that the drug's damaging effect was more pronounced in membranes with a higher content of anionic lipids. nih.gov

Furthermore, the structure of Schiff bases, featuring imino (-C=N-) groups, may allow them to form hydrogen bonds with components of the cell, which can facilitate their permeation through the cell wall. researchgate.net The lipophilic nature of the benzylidene ring combined with the quinoline core in this compound likely enhances its ability to interact with and penetrate the lipid-rich bacterial membranes, leading to a loss of structural and functional integrity.

Inhibition of Essential Microbial Enzymes or Pathways

Beyond disrupting the cell membrane, this compound likely inhibits essential intracellular processes. As detailed in section 5.2.3, the primary and most studied mechanism for antimicrobial quinolines is the inhibition of DNA gyrase. nih.govnih.govresearchgate.net This enzyme is vital for bacterial survival and is a validated target for broad-spectrum antibiotics. nih.gov The table below summarizes the inhibitory concentrations of some quinoline derivatives against S. aureus DNA gyrase, illustrating the potential of this chemical class.

Compound/DrugTarget EnzymeTarget OrganismIC₅₀ (μM)
Compound 10 DNA GyraseS. aureus8.45 researchgate.net
Compound 6b DNA GyraseS. aureus33.64 researchgate.net
Ciprofloxacin DNA GyraseS. aureus3.80 researchgate.net
Compound 10 is 2-(4-Bromophenyl)-N'-(4-nitrobenzylidene)quinoline-4-carbohydrazide; Compound 6b is N'-(4-Chlorobenzylidene)-2-(4-bromophenyl)quinoline-4-carbohydrazide.

Other research has pointed to the ability of certain metal complexes of quinoline Schiff bases to act as proteasome inhibitors, another critical pathway for cellular function. acs.org The inhibition of such essential enzymes deprives the microbe of necessary functions for replication and survival, leading to a potent antimicrobial effect.

Protein Binding Studies and Conformational Changes (Molecular Interactions)nih.gov

While direct experimental protein binding studies and detailed conformational analysis for the specific compound This compound are not extensively available in the current body of scientific literature, the molecular interactions can be inferred from computational and experimental studies on structurally related quinoline derivatives and Schiff bases. Molecular docking simulations and spectroscopic analyses of similar compounds provide significant insights into the potential binding modes and the nature of the forces that govern the interaction of this class of compounds with protein targets.

Detailed Research Findings

Research on quinoline-based compounds consistently highlights the role of the quinoline nucleus in establishing critical interactions within the binding sites of various proteins, including enzymes and receptors. researchgate.netnih.govproquest.com The nitrogen atom within the quinoline ring frequently acts as a hydrogen bond acceptor, a key interaction that often anchors the ligand within the protein's active site. proquest.com Furthermore, the planar aromatic structure of the quinoline ring system is well-suited for participating in π-π stacking and hydrophobic interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan. proquest.com

Molecular docking studies on various quinoline derivatives have demonstrated their potential to bind to a range of protein targets. For instance, quinoline derivatives have been evaluated as inhibitors of HIV reverse transcriptase, cyclooxygenase (COX) enzymes, and various protein kinases involved in cancer pathways. researchgate.netasianpubs.org In these computational models, the quinoline scaffold consistently orients itself to maximize favorable interactions with the protein's active site.

The Schiff base linkage (-N=CH-), which connects the quinoline and the 4-fluorobenzylidene moieties, is another crucial structural feature. The imine nitrogen is a potential hydrogen bond acceptor and is essential for the biological activity of many Schiff bases. nih.govmdpi.com This group introduces a degree of rotational freedom, allowing the molecule to adopt different conformations to fit optimally within a binding pocket.

The 4-fluorobenzylidene group contributes to the binding affinity through several potential interactions. The fluorine atom, being highly electronegative, can participate in hydrogen bonding or other electrostatic interactions. The phenyl ring itself can engage in hydrophobic and π-π stacking interactions with the protein.

Spectroscopic techniques, such as fluorescence spectroscopy, are commonly employed to study the binding of small molecules to proteins like bovine serum albumin (BSA). mdpi.com Such studies on related compounds have shown that the binding event often leads to fluorescence quenching of the protein's intrinsic tryptophan fluorescence, indicating a close proximity between the ligand and the tryptophan residues and suggesting the formation of a ligand-protein complex. These studies can also provide quantitative data on binding affinities, such as dissociation constants (kD).

Although specific conformational changes induced by This compound have not been documented, the binding of ligands to proteins typically results in alterations to the protein's secondary and tertiary structure. These changes, which can be monitored by techniques like circular dichroism (CD) spectroscopy, are often crucial for the modulation of the protein's biological function.

Interactive Data Table: Potential Molecular Interactions

The following table summarizes the types of molecular interactions that This compound is likely to form with protein targets, based on the analysis of its structural components and data from related compounds.

Structural Moiety Potential Interacting Amino Acid Residues Type of Interaction References
Quinoline RingAromatic residues (e.g., Tyr, Phe, Trp)π-π Stacking proquest.com
Quinoline NitrogenPolar/Acidic residues (e.g., Ser, Thr, Asp, Glu)Hydrogen Bond Acceptor proquest.com
Schiff Base (-N=CH-)Polar residuesHydrogen Bond Acceptor nih.govmdpi.com
4-Fluorobenzylidene RingAromatic/Hydrophobic residues (e.g., Phe, Leu, Val)Hydrophobic, π-π Stacking
Fluorine AtomPolar/Charged residuesHydrogen Bond, Electrostatic

Coordination Chemistry and Metal Complexation Research

Synthesis of Metal Complexes with N-(4-Fluorobenzylidene)quinolin-6-amine as a Ligand

The synthesis of metal complexes with Schiff base ligands analogous to this compound typically involves the reaction of the pre-synthesized ligand with a metal salt in a suitable solvent. The stoichiometry of the reaction, the nature of the metal salt, and the reaction conditions (temperature, solvent) are critical factors that determine the composition and structure of the final complex.

Design and Synthesis of Homo/Heteroleptic Complexes

Homoleptic complexes, where the metal ion is coordinated only to the Schiff base ligand, and heteroleptic complexes, which include other co-ligands, have been synthesized with similar quinoline-based Schiff bases.

The synthesis of these complexes is generally achieved by mixing the Schiff base ligand with a metal salt in a solvent like methanol (B129727) or ethanol (B145695). For instance, a nickel(II) complex was synthesized by reacting the ligand with nickel(II) bromide hydrate (B1144303) in a water-methanol mixture. The resulting precipitate was then filtered and washed. In another example, Co(II) and Zn(II) complexes of a fluoroquinoline derivative were prepared by reacting the ligand with the respective metal chlorides in methanol, with a drop of triethylamine (B128534) (TEA) to facilitate deprotonation, followed by refluxing the mixture. nih.govnih.gov Similarly, Co(II), Ni(II), and Cu(II) complexes have been prepared with a thiosemicarbazide-based quinoline (B57606) ligand, resulting in complexes with a 1:2 metal-to-ligand ratio for Co(II) and Ni(II), and a 1:1 ratio for the Cu(II) complex. uomphysics.net

The general synthetic route for a hypothetical homoleptic complex of this compound (L) with a divalent metal ion (M²⁺) can be represented as:

2L + MCl₂ → [ML₂]Cl₂

For heteroleptic complexes, a secondary ligand, such as a halide or a solvent molecule, might also coordinate to the metal center.

Spectroscopic and Structural Characterization of Complexes (FT-IR, UV-Vis, Magnetic Moment, X-ray)

The characterization of newly synthesized metal complexes is crucial to determine their structure and properties. A combination of spectroscopic techniques and single-crystal X-ray diffraction is typically employed.

FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. In Schiff base complexes, a key indicator of coordination is the shift in the stretching frequency of the azomethine group (ν(C=N)). For related quinoline-based Schiff base complexes, this band is often observed to shift upon complexation, indicating the involvement of the imine nitrogen in bonding to the metal ion. mdpi.com For example, in complexes of (E)-N'-(2-chlorobenzylidene) quinoline-3-carbohydrazide, the carbonyl and azomethine bands shifted to higher frequencies upon complexation, while the quinoline C=N band was unaffected, suggesting coordination through the carbonyl oxygen and azomethine nitrogen. mdpi.com

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion. In the case of analogous quinoline-based Schiff base complexes, the spectra typically show bands corresponding to π-π* transitions within the ligand and d-d transitions of the metal ion. For instance, the electronic spectra of Co(II), Ni(II), and Cu(II) complexes with a quinoline-derived thiosemicarbazide (B42300) ligand showed ligand-to-metal charge-transfer (LMCT) bands, as well as weak d-d transition bands. uomphysics.net The position of these bands can help in assigning the geometry of the complex.

Magnetic Moment: Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which provides insight into the number of unpaired electrons and thus the geometry and spin state of the metal center. For example, Ni(II) complexes with octahedral geometry typically exhibit magnetic moments in the range of 2.8–3.5 B.M. mdpi.com A trinuclear Ni(II) complex with a triazole derivative showed a magnetic moment consistent with dominant intramolecular antiferromagnetic interactions. mdpi.com

Elucidation of Coordination Modes and Geometry Around the Metal Center

The coordination mode of this compound is expected to be primarily bidentate, coordinating through the nitrogen atom of the quinoline ring and the nitrogen atom of the imine group, forming a stable five-membered chelate ring. However, other coordination modes cannot be ruled out and would depend on the metal ion and reaction conditions.

Based on studies of analogous compounds, various geometries can be anticipated. Octahedral geometry is common for many transition metal complexes. For example, a Ni(II) complex with a related Schiff base ligand adopted an octahedral geometry, coordinating to two tridentate ligands. nih.gov Similarly, Co(II), Ni(II), and Cu(II) complexes of a pentadentate Schiff base derivative of 4-aminoantipyrine (B1666024) exhibited octahedral or tetragonal geometries. A distorted octahedral geometry was also proposed for Ni(II) complexes of a quinoline-derived thiosemicarbazide. uomphysics.net

Trigonal bipyramidal and square planar geometries are also possible. A dinuclear Mn(II) complex featured one Mn(II) atom in a distorted octahedral geometry and the other in a distorted trigonal-bipyramidal geometry. nih.gov The geometry is influenced by factors such as the size of the metal ion and the steric hindrance of the ligands.

Electronic and Magnetic Properties of Metal Complexes: Research and Analysis

The electronic and magnetic properties of metal complexes are intrinsically linked to their structure and the nature of the metal-ligand bonding.

Electronic Properties: The electronic spectra of these complexes are characterized by both ligand-centered and metal-centered transitions. The intense bands in the UV region are typically assigned to π-π* and n-π* transitions within the aromatic rings and the imine group of the ligand. Charge transfer bands, either from the ligand to the metal (LMCT) or metal to the ligand (MLCT), often appear in the visible region. The d-d transitions of the metal ions are usually weaker and can provide valuable information about the coordination geometry. For instance, the electronic spectrum of a Cu(II) complex with a quinoline-based ligand showed bands indicative of a square planar geometry. uomphysics.net

Magnetic Properties: The magnetic properties of transition metal complexes are determined by the number of unpaired d-electrons on the metal ion. For example, Co(II) (d⁷) complexes can be high-spin or low-spin depending on the ligand field strength, leading to different magnetic moments. High-spin octahedral Co(II) complexes typically have magnetic moments in the range of 4.3-5.2 B.M. mdpi.com Ni(II) (d⁸) complexes in an octahedral environment are paramagnetic with two unpaired electrons, while square planar Ni(II) complexes are typically diamagnetic. Cu(II) (d⁹) complexes generally exhibit a magnetic moment corresponding to one unpaired electron. Studies on trinuclear complexes of Mn(II), Co(II), Ni(II), and Cu(II) with bridging triazole ligands have revealed antiferromagnetic interactions between the metal centers. mdpi.com

Catalytic Applications of Metal Complexes (Mechanistic Studies of Catalysis)

Schiff base metal complexes are well-known for their catalytic activity in a variety of organic transformations, which is attributed to the ability of the metal center to exist in different oxidation states and to coordinate with the substrate molecules. mdpi.com

Investigation of Mechanism of Action in Organic Transformations

While no specific catalytic studies on this compound complexes were found, related Schiff base complexes have shown promise in catalysis. For example, transition metal complexes of a Schiff base derived from 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide were investigated for the oxidation of aniline (B41778). mdpi.com The study reported that the complexes exhibited 100% selectivity in producing azobenzene, with a Ni(II) complex showing the highest activity. mdpi.com

The proposed mechanism for such oxidation reactions often involves the coordination of the substrate (e.g., aniline) to the metal center of the complex. This is followed by an electron transfer process, leading to the oxidation of the substrate and a change in the oxidation state of the metal ion. The catalyst is then regenerated in a subsequent step, completing the catalytic cycle. The specific mechanism would depend on the metal, the ligand, and the reaction conditions.

Ligand Design for Improved Catalytic Performance in this compound Metal Complexes

The strategic design of ligands is a cornerstone in the development of highly efficient and selective metal-based catalysts. In the context of this compound, a Schiff base derived from quinoline, modifications to its molecular structure can profoundly influence the catalytic performance of its corresponding metal complexes. Research into quinoline Schiff base-metal complexes has demonstrated that even subtle alterations to the ligand's electronic and steric properties can lead to significant changes in catalytic activity, selectivity, and stability. researchgate.netchemijournal.com

The versatility of Schiff base ligands stems from the relative ease of their synthesis, which allows for systematic structural variations. chemijournal.commdpi.com By condensing different substituted aldehydes and amines, a library of ligands can be generated, each imparting unique characteristics to the resulting metal complex. bepls.com The catalytic activity of these complexes is often enhanced compared to the free ligand. chemijournal.com

The design of ligands like this compound for improved catalytic performance focuses on several key aspects:

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the aromatic rings of the Schiff base ligand can modulate the electron density at the metal center of the complex. In the case of this compound, the fluorine atom at the para-position of the benzylidene ring acts as an electron-withdrawing group through its inductive effect. This can influence the Lewis acidity of the metal center, which is a critical factor in many catalytic reactions. For instance, in oxidation reactions, a more electron-deficient metal center can be more effective. chemijournal.com

Steric Hindrance: The size and spatial arrangement of substituents on the ligand can control the access of substrates to the catalytic active site. This steric hindrance can be exploited to achieve higher selectivity, for example, in asymmetric catalysis where a chiral ligand environment dictates the stereochemical outcome of the reaction. While the fluorine atom is relatively small, bulkier substituents could be introduced to enhance steric control.

Coordination Environment: The number and type of donor atoms in the ligand, as well as their geometric arrangement, determine the coordination geometry of the metal complex. Quinoline Schiff bases can act as bidentate, tridentate, or even tetradentate ligands, coordinating through the imine nitrogen and potentially other donor atoms from the quinoline ring or substituents. mdpi.comijpcsonline.com This coordination environment is crucial for the stability and reactivity of the catalyst.

Solubility and Stability: Modifications to the ligand can also improve the solubility of the resulting metal complex in specific reaction media, which is essential for homogeneous catalysis. Furthermore, robust ligands can enhance the thermal and chemical stability of the catalyst, leading to a longer catalyst lifetime and the possibility of catalyst recycling. chemijournal.com

The catalytic applications of metal complexes with quinoline Schiff base ligands are diverse, including oxidation, reduction, and polymerization reactions. researchgate.netchemijournal.com The performance of these catalysts is intricately linked to the ligand's design. For example, copper(II) complexes of Schiff bases derived from quinoline-8-carbaldehyde and various aminobenzoic acid esters have been synthesized and their antiproliferative activities evaluated, demonstrating how ligand modification impacts biological activity, which is a facet of catalysis in biological systems. nih.gov

To illustrate the impact of ligand modification on catalytic performance, the following table summarizes the catalytic activity of various Schiff base-metal complexes in different reactions, as reported in the literature. While data for the specific this compound is not available, the table provides a comparative overview of related systems.

Schiff Base LigandMetal IonReaction TypeCatalyst Performance
1-(3-chlorophenyl)-N-(pyridine-2-yl)methanimineCu(II)Claisen–Schmidt condensationShowed remarkable catalytic activity with a product yield of over 90%, outperforming other catalysts like KOH and PTSA. mdpi.com
Schiff base from 2-thiophene carboxaldehyde and 2-aminobenzoic acidFe(III)Antibacterial activityThe metal complex was found to be more effective against both Gram-positive and Gram-negative bacteria compared to the free ligand. nih.gov
Salen-type Schiff basesMn(III)Asymmetric epoxidationChiral Mn(III) complexes of these ligands were reported to be useful catalysts for the asymmetric epoxidation of indene. nih.gov
Schiff base from 4-ferrocenyl aniline and 2-hydroxy-1-naphthaldehydeCu(II)Click reaction (synthesis of 2-pyridyl-1,2,3-triazole)The Cu(II) complex demonstrated high catalytic activity, providing the product in 88% yield with a low catalyst loading of 50 ppm. neist.res.in
Schiff base from 2-hydroxy-7-methoxyquinoline-3-carbaldehyde (B10043) and p-methylbenzene sulfonohydrazideCo(II), Cu(II), Ni(II), Cd(II)Anticancer activityThe metal complexes, particularly the Cu(II) complex, showed significant anticancer activity against lung and breast cancer cell lines. researchgate.net

This table demonstrates a clear principle: the thoughtful design of Schiff base ligands, through the strategic placement of various functional groups, is a powerful tool for tuning the catalytic properties of their metal complexes for a wide array of chemical transformations.

Advanced Applications and Future Research Directions in N 4 Fluorobenzylidene Quinolin 6 Amine Chemistry

Development of N-(4-Fluorobenzylidene)quinolin-6-amine as a Fluorescent Probe

The inherent photophysical properties of the quinoline (B57606) moiety make this compound a promising candidate for the development of fluorescent probes. The combination of the electron-rich quinoline system and the tunable electronic nature of the imine bond allows for sensitive responses to changes in the local chemical environment.

The design of this compound and its derivatives as fluorescent sensors relies on specific interactions with target analytes, such as ions and biomolecules, which trigger a measurable change in fluorescence. The primary sensing mechanism involves the azomethine group (-CH=N-) and the nitrogen atom of the quinoline ring, which can act as binding sites for metal ions. researchgate.netmdpi.com The coordination of a metal ion to these nitrogen atoms can restrict intramolecular rotation and lead to chelation-enhanced fluorescence (CHEF), a common phenomenon where fluorescence intensity is significantly increased upon ion binding. Research on related quinoline-based Schiff bases has demonstrated their ability to form complexes with metal ions like Cu(II), Zn(II), and Ag(I). mdpi.comacs.org

Furthermore, these compounds can be designed to sense changes in pH. The protonation or deprotonation of the quinoline nitrogen or the imine nitrogen can alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to shifts in the emission wavelength or changes in fluorescence intensity. nih.gov Studies on similar quinoline derivatives have shown their potential as pH probes, with significant changes in fluorescence corresponding to acid-base equilibria. nih.gov

Beyond simple ions, these probes can interact with biomolecules. For instance, the planar aromatic structure of the quinoline ring allows for intercalation into the base pairs of DNA, a binding mode confirmed for related quinoline Schiff base complexes. researchgate.net Interaction with proteins, such as bovine serum albumin (BSA), has also been observed, typically driven by hydrophobic interactions between the ligand and amino acid residues within the protein. mdpi.com These interactions can cause conformational changes in the protein and alter the photophysical properties of the probe, providing a mechanism for biomolecule sensing. mdpi.com

The effectiveness of this compound as a fluorescent probe is dictated by its photophysical properties. These properties, including absorption and emission wavelengths, fluorescence quantum yield (Φf), and Stokes shift, are highly sensitive to the molecular environment. Quinoline-based Schiff bases often exhibit "push-pull" characteristics, where electron-donor and electron-acceptor groups within the π-conjugated system give rise to strong fluorescence. nih.govnih.gov

The solvent environment plays a crucial role in the photophysical behavior, a phenomenon known as solvatochromism. nih.gov In non-polar solvents, similar derivatives tend to have high fluorescence quantum yields, whereas the fluorescence is often quenched in polar solvents. nih.gov The Stokes shift—the difference between the maximum absorption and emission wavelengths—is also solvent-dependent, with larger shifts typically observed in more polar solvents. beilstein-journals.org This sensitivity to polarity can be exploited for sensing applications.

The table below summarizes typical photophysical data for related quinoline-phenol Schiff bases in different solvents, illustrating the trends that could be expected for this compound.

SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φf)
Chloroform400-420470-50059-850.12–0.80
DMSO410-430480-57065-1500.20–0.75
Methanol (B129727)400-420475-54065-1300.13–0.85
Data derived from studies on (E)-2-(((2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenols. beilstein-journals.org

Another critical property for a practical probe is photostability. Studies on similar Schiff bases have demonstrated good stability under prolonged light irradiation, which is essential for reliable and repeatable measurements. beilstein-journals.org

Integration in Supramolecular Assemblies and Material Science Research

The structural features of this compound make it an excellent building block for creating functional materials through supramolecular chemistry. The planar aromatic rings and potential for hydrogen bonding allow for controlled organization into larger, well-defined structures.

The self-assembly of quinoline derivatives is primarily driven by a combination of non-covalent interactions, including π-π stacking between the aromatic quinoline and phenyl rings, and hydrogen bonding. rsc.org In the case of this compound, while it lacks a strong hydrogen bond donor like an -OH group, intermolecular hydrogen bonds could potentially form involving the imine nitrogen as an acceptor. The assembly process can lead to the formation of complex structures such as organogels. rsc.org

Investigations into related quinoline-based gelators have shown that molecules can self-assemble into diverse structures like nanofibers and sheets, which entangle to form a 3D network that immobilizes the solvent. rsc.org The specific morphology of these self-assembled structures can be influenced by the solvent used for gelation. Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD) are crucial for elucidating the specific non-covalent interactions that govern the assembly process. rsc.org

The ability of this compound to self-assemble or be incorporated into larger systems allows for the design of novel hybrid materials. One promising avenue is the creation of fluorescent thin films, or "optodes," for sensing applications. nih.gov By immobilizing the compound within a polymer matrix, a solid-state sensor can be fabricated. nih.gov These materials can offer enhanced stability and reusability compared to solution-based probes.

Another area is the development of stimuli-responsive materials based on organogels. The fluorescence properties of the assembled state, such as in a gel, can be markedly different from the molecule in solution. rsc.org For example, the gel state of a similar quinoline derivative exhibited a significant red-shift in its fluorescence emission compared to its solution state, indicating strong intermolecular interactions within the assembled structure. rsc.org Such materials can respond to external stimuli like volatile acids or amines, which disrupt the non-covalent interactions holding the gel network together, leading to a reversible fluorescence response. rsc.org

Theoretical Exploration of Structure-Function Relationships for Novel Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to understand and predict the properties of this compound and to guide the design of new derivatives with enhanced functionalities. nih.gov Theoretical calculations can elucidate the relationship between the molecule's electronic structure and its observed properties, such as its fluorescence and reactivity. nih.gov

By calculating the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can understand the nature of electronic transitions. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a key parameter that correlates with the molecule's stability and its absorption/emission characteristics. nih.gov For example, a smaller energy gap often corresponds to longer wavelength absorption and emission.

DFT can also be used to predict how structural modifications will affect function. For instance, introducing different electron-donating or electron-withdrawing substituents on the phenyl or quinoline rings can systematically tune the HOMO-LUMO gap and, consequently, the photophysical properties. This allows for the rational design of new derivatives optimized for specific sensing applications, such as targeting different ions or shifting the emission wavelength to a desired region of the spectrum. Furthermore, theoretical models can analyze molecular geometry, such as the planarity between the different ring systems, which is known to influence conjugation and fluorescence efficiency. beilstein-journals.org These computational insights are invaluable for accelerating the discovery and development of novel, high-performance materials based on the this compound scaffold.

Prospects for Future Research in Ligand Design and Mechanistic Elucidation

While direct experimental data on this compound is nascent, the broader family of quinoline-based Schiff bases provides a robust framework for predicting its potential and outlining future research trajectories. The unique structural features of this compound—a planar quinoline ring, an imine (azomethine) linkage, and a fluorinated phenyl group—suggest a rich landscape for scientific inquiry.

Future research efforts are anticipated to branch into several key areas, focusing on leveraging its structural attributes for the development of novel materials and therapeutic agents. These areas include the systematic modification of the ligand structure to fine-tune its electronic and steric properties, as well as in-depth studies to understand the mechanisms through which it interacts with metal ions and biological targets.

Ligand Design and Coordination Chemistry

The this compound molecule is an excellent candidate for use as a ligand in coordination chemistry. The nitrogen atom of the quinoline ring and the imine nitrogen can act as coordination sites, allowing the formation of stable complexes with a variety of transition metals. nih.gov The ease of synthesis of Schiff bases offers a high degree of flexibility in ligand design. nih.gov

Future research in this area will likely focus on the following:

Systematic Structural Modifications: The synthesis of a library of derivatives by introducing different substituents on both the quinoline and benzylidene rings. For instance, the position of the fluorine atom on the phenyl ring could be varied, or additional functional groups could be introduced to modulate the ligand's electronic properties and solubility. This approach allows for the systematic investigation of structure-activity relationships (SAR). researchgate.net

Polydentate Ligand Systems: The incorporation of additional donor atoms into the ligand framework to create tridentate or tetradentate ligands. This can be achieved by adding coordinating groups at other positions of the quinoline ring. Such modifications can lead to the formation of more stable and structurally diverse metal complexes.

Chiral Ligands: The introduction of chirality into the ligand, either at the quinoline or the benzylidene moiety, would be a significant step toward its application in asymmetric catalysis. These chiral ligands could be used to synthesize enantiomerically pure compounds, which are of high value in the pharmaceutical industry.

The coordination behavior of these newly designed ligands with various metal ions such as copper(II), nickel(II), cobalt(II), and zinc(II) would then be thoroughly investigated. ijrpr.comnih.gov Spectroscopic techniques like FT-IR, NMR, and UV-Vis, along with single-crystal X-ray diffraction, will be crucial for characterizing the resulting metal complexes and understanding the coordination modes of the ligand. nih.govmdpi.com

Mechanistic Elucidation of Biological Activity

Quinoline derivatives and their Schiff bases have shown promise in various biological applications, including as anticancer and antimicrobial agents. ijrpr.comnih.gov The presence of the quinoline scaffold is significant, as it is a key component in many natural and synthetic biologically active compounds. nih.gov The incorporation of a fluorine atom is also noteworthy, as it can enhance metabolic stability and binding affinity.

Future research should aim to unravel the mechanisms underlying the potential biological effects of this compound and its metal complexes. Key research directions include:

DNA and Protein Interaction Studies: Investigating the binding of the compound and its metal complexes to biological macromolecules like DNA and serum albumins. nih.govrsc.org Techniques such as UV-Vis titration, fluorescence quenching, and molecular docking can provide insights into the binding modes and affinities. nih.govrsc.org Understanding these interactions is fundamental to elucidating their mechanism of action as potential therapeutic agents.

Enzyme Inhibition Assays: Screening the compound and its derivatives against a panel of enzymes to identify potential targets. For example, quinoline-based Schiff bases have been investigated as inhibitors of enzymes like DNA gyrase. researchgate.net

Computational and Theoretical Studies: Employing density functional theory (DFT) and other computational methods to model the geometric and electronic properties of the compound and its metal complexes. bendola.com These theoretical studies can complement experimental findings and provide deeper insights into the structure-reactivity relationships, aiding in the rational design of more potent analogues. bendola.com

Q & A

Q. What are the recommended synthetic routes for N-(4-Fluorobenzylidene)quinolin-6-amine, and how can reaction conditions be optimized?

A common approach involves condensation of quinolin-6-amine with 4-fluorobenzaldehyde under acidic or catalytic conditions. For example, iodine-catalyzed three-component reactions (e.g., aldehyde, amine, ketone) have been reported for structurally similar quinoline derivatives, offering mild conditions and high yields . Optimization may include solvent selection (e.g., ethanol or DMF), temperature control (60–80°C), and catalytic additives (e.g., acetic acid for imine formation). Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1H and 13C NMR confirm the imine bond (C=N) via a singlet near δ 8.5–9.0 ppm and aromatic proton patterns matching the fluorobenzylidene and quinoline moieties .
  • X-ray crystallography : Resolve stereochemistry and verify planarity of the Schiff base. SHELXL is widely used for refinement, particularly for small-molecule structures, ensuring accurate atomic displacement parameters .
  • Mass spectrometry : HR-ESI-MS provides exact mass validation, with isotopic peaks confirming fluorine presence .

Q. How can researchers assess the purity of this compound post-synthesis?

Combine chromatographic (HPLC with C18 columns, mobile phase: acetonitrile/water + 0.1% TFA) and spectroscopic methods. Melting point analysis and elemental analysis (C, H, N) further validate purity. For crystalline samples, single-crystal X-ray diffraction offers definitive structural confirmation .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assays?

Discrepancies may arise from assay conditions (e.g., solvent polarity affecting compound solubility) or cellular uptake variations. Use orthogonal assays (e.g., fluorescence-based binding vs. enzymatic inhibition) to cross-validate results. For example, if antimicrobial activity conflicts between broth microdilution and agar diffusion, quantify membrane permeability via lipophilicity (logP) measurements or molecular dynamics simulations .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Systematic modifications include:

  • Substituent variation : Replace the 4-fluoro group with other halogens or electron-withdrawing groups to probe electronic effects.
  • Scaffold hybridization : Attach pharmacophores (e.g., morpholine, pyridazinone) to the quinoline core to enhance target engagement, as seen in related compounds . Pair synthetic data with computational docking (AutoDock Vina, Schrödinger Suite) to prioritize derivatives for in vitro testing .

Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?

  • Disorder : Fluorine atoms or flexible substituents may exhibit positional disorder. Use SHELXL’s PART and SUMP commands to model split positions .
  • Twinning : If data merging issues occur (e.g., high Rint), apply twin refinement (TWIN/BASF commands) or reprocess data with a higher-symmetry space group .
  • Thermal motion : Anisotropic displacement parameters (ADPs) for heavy atoms improve model accuracy, especially for the fluorobenzylidene group .

Q. How do solvent effects influence the compound’s reactivity in catalytic systems?

Polar aprotic solvents (e.g., DMF) stabilize transition states in imine formation, while protic solvents (e.g., ethanol) may protonate intermediates, altering reaction kinetics. Solvent screening via Design of Experiments (DoE) methodologies can identify optimal conditions. For example, acetonitrile has been shown to enhance electrophilicity in related quinoline Schiff base reactions .

Methodological Considerations

Q. What computational tools are recommended for predicting the compound’s photophysical properties?

Time-dependent density functional theory (TD-DFT) with Gaussian 09/16 (B3LYP/6-311+G(d,p)) predicts UV-Vis absorption spectra. Include solvent effects (PCM model) for accuracy. For fluorescence, analyze excited-state geometries via ORCA or NWChem .

Q. How can researchers mitigate decomposition during long-term storage?

Store under inert atmosphere (argon) at –20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Lyophilization or formulation with cyclodextrins improves aqueous stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.